molecular formula C21H17F4NO4 B2889168 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010933-12-6

3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B2889168
CAS RN: 1010933-12-6
M. Wt: 423.364
InChI Key: NLFRJGNWSJSNIP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C21H17F4NO4 and its molecular weight is 423.364. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Sensing Applications

The compound "3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one" and its derivatives have been studied for their unusual fluorescence properties, which can be employed in developing fluorescent "off-on" sensors. For instance, the fluorescence of certain chromen-oxazin derivatives is almost non-existent in aprotic solvents but significantly increases in protic solvents, making them suitable for sensing applications in various protic environments (Uchiyama et al., 2006).

Synthetic Methodologies

Research has focused on the synthesis and photophysical properties of chromeno[4,3-d][1,3]oxazin derivatives from aminocoumarins, revealing efficient protocols for their production. These methodologies are crucial for developing compounds with high quantum yields of fluorescence and large Stokes shifts, which are valuable for various optical and electronic applications (Dilelio et al., 2019). Additionally, studies have explored the aminomethylation of isoflavones leading to the synthesis of new 9-alkyl-substituted derivatives, showcasing a methodological advancement in the functionalization of such compounds (Bondarenko et al., 2010).

Material Development

Compounds related to "3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one" have been investigated for their potential in creating new materials. For example, the development of polystyrene-supported catalysts utilizing the Michael addition for the synthesis of Warfarin and its analogues demonstrates the versatility of chromeno[4,3-d][1,3]oxazin derivatives in facilitating environmentally friendly synthesis processes (Alonzi et al., 2014).

properties

IUPAC Name

3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4NO4/c1-28-9-8-26-10-15-16(29-11-26)7-6-14-18(27)17(12-2-4-13(22)5-3-12)20(21(23,24)25)30-19(14)15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRJGNWSJSNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)F)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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